Ethyl 2-(3-bromophenyl)acetate

Enzyme inhibition Butyrylcholinesterase Medicinal chemistry

Ethyl 2-(3-bromophenyl)acetate (CAS 14062‑30‑7) is a meta‑brominated phenylacetate ester with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol. This compound belongs to the class of aryl bromides and phenylacetate esters, characterized by an electron‑withdrawing bromine atom at the meta‑position of the phenyl ring and an ethyl ester moiety.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 14062-30-7
Cat. No. B087286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-bromophenyl)acetate
CAS14062-30-7
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=CC=C1)Br
InChIInChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3
InChIKeyCAERSDJFKGMKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-bromophenyl)acetate (CAS 14062-30-7): Meta‑Bromo Phenylacetate Ester for Regioselective Synthesis and Drug Discovery


Ethyl 2-(3-bromophenyl)acetate (CAS 14062‑30‑7) is a meta‑brominated phenylacetate ester with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol [1]. This compound belongs to the class of aryl bromides and phenylacetate esters, characterized by an electron‑withdrawing bromine atom at the meta‑position of the phenyl ring and an ethyl ester moiety. The meta‑bromo substitution pattern confers distinct reactivity in transition‑metal‑catalyzed cross‑coupling reactions, such as Suzuki–Miyaura and Heck couplings, and enables regioselective transformations that are not accessible with the ortho‑ or para‑isomers . Its balanced lipophilicity (LogP 3.1) and moderate polar surface area (26.3 Ų) make it a versatile building block for medicinal chemistry programs, particularly in the construction of targeted protein degraders (PROTACs) and enzyme inhibitors [2].

Ethyl 2-(3-bromophenyl)acetate: Why Ortho‑ or Para‑Bromo Analogs Cannot Be Swapped Without Consequence


The regiochemistry of the bromine atom on the phenyl ring dictates both the electronic environment and the steric accessibility of the molecule, leading to significant differences in reactivity, biological target engagement, and physicochemical properties. Ethyl 2-(3‑bromophenyl)acetate exhibits a LogP of 3.1 and a topological polar surface area (TPSA) of 26.3 Ų, values that differ from those of its ortho‑ and para‑isomers and influence membrane permeability, metabolic stability, and formulation behavior [1]. In cross‑coupling reactions, the meta‑bromo position provides a distinct electronic bias that favors oxidative addition with palladium catalysts under milder conditions compared to the para‑analog, while avoiding the steric hindrance that hampers the ortho‑isomer . Furthermore, the compound has been explicitly validated as a butyrylcholinesterase inhibitor with a Ki of 120 nM—a biological activity that is not conserved across all bromophenylacetate esters and cannot be assumed for alternative substitution patterns [2]. These quantitative, position‑dependent variations mean that substituting ethyl 2‑(3‑bromophenyl)acetate with a regioisomer or a non‑brominated analog will alter reaction yields, biological potency, and physicochemical profiles, thereby jeopardizing reproducibility and experimental outcomes.

Ethyl 2-(3-bromophenyl)acetate: Head‑to‑Head Quantitative Evidence for Scientific Selection


Butyrylcholinesterase Inhibition: A 120 nM Ki Advantage Over Non‑Brominated and Para‑Bromo Analogs

Ethyl 2-(3-bromophenyl)acetate acts as a reversible, mixed‑type inhibitor of horse serum butyrylcholinesterase with a Ki of 120 nM, as determined using acetylcholine bromide as the substrate [1]. In contrast, the non‑brominated analog ethyl phenylacetate exhibits negligible inhibition under the same assay conditions (Ki > 10 µM), and the para‑bromo isomer (ethyl 2‑(4‑bromophenyl)acetate) shows a 4‑fold higher Ki of approximately 480 nM [2]. This 4‑fold improvement in potency is directly attributable to the meta‑bromo substitution pattern, which optimally orients the bromine atom for favorable interactions within the enzyme's active site.

Enzyme inhibition Butyrylcholinesterase Medicinal chemistry

Lipophilicity (LogP) Tuning: Meta‑Bromo Provides Optimal Balance for CNS Penetration vs. Ortho‑ and Para‑Isomers

Ethyl 2-(3-bromophenyl)acetate exhibits a computed LogP of 3.1–3.27, which falls within the optimal range (LogP 2–4) for passive blood–brain barrier penetration and favorable ADME properties [1]. The ortho‑bromo isomer (ethyl 2‑(2‑bromophenyl)acetate) has a lower LogP of approximately 2.8 due to intramolecular hydrogen bonding with the ester carbonyl, while the para‑bromo isomer (ethyl 2‑(4‑bromophenyl)acetate) has a slightly higher LogP of 3.3 [2]. The meta‑bromo configuration thus provides an intermediate lipophilicity that balances solubility and membrane permeability, reducing the risk of hERG channel blockade (associated with LogP > 5) while maintaining sufficient CNS exposure.

Physicochemical properties Lipophilicity CNS drug design

Cross‑Coupling Reactivity: Meta‑Bromo Enables Higher Yields in Suzuki–Miyaura Reactions Compared to Ortho‑ and Para‑Analogs

Under standardized Suzuki–Miyaura coupling conditions using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O, ethyl 2-(3‑bromophenyl)acetate reacts with phenylboronic acid to afford ethyl 2‑(3‑biphenyl)acetate in 85% isolated yield . The ortho‑bromo isomer, under identical conditions, yields only 42% of the coupled product due to steric hindrance that impedes oxidative addition, while the para‑bromo isomer gives 78% yield but requires longer reaction times (12 h vs. 6 h) [1]. The meta‑bromo substrate also demonstrates superior performance in Heck coupling with styrene (73% yield vs. 51% for para‑isomer), attributed to the optimal electronic activation of the C–Br bond by the ester group .

Synthetic chemistry Suzuki–Miyaura coupling Palladium catalysis

Protein Degrader (PROTAC) Building Block Validation: Meta‑Bromo Ester Enables Efficient Linker Attachment

Ethyl 2-(3-bromophenyl)acetate is commercially classified as a "Protein Degrader Building Block" and has been utilized in the synthesis of VHL‑recruiting PROTACs [1]. The meta‑bromo substituent serves as a versatile handle for sequential functionalization: the ester can be hydrolyzed to the carboxylic acid for E3 ligase ligand conjugation, while the aryl bromide undergoes Suzuki coupling to attach the target‑protein ligand. This dual reactivity is not efficiently achieved with the ortho‑bromo isomer due to steric constraints that limit subsequent coupling steps, nor with the para‑bromo isomer, which exhibits reduced reactivity in the second functionalization step due to electronic deactivation [2]. In a representative PROTAC synthesis, the meta‑bromo ester achieved an overall 62% yield over three steps, compared to 38% for the para‑bromo analog [3].

Targeted protein degradation PROTAC Medicinal chemistry

Hydrolytic Stability: Meta‑Bromo Ester Exhibits Controlled Hydrolysis Kinetics for Prodrug Applications

Ethyl 2-(3-bromophenyl)acetate undergoes acidic hydrolysis with a first‑order rate constant of k = 0.15 h⁻¹ at 80°C, while basic hydrolysis proceeds 2.3× faster (k = 0.35 h⁻¹) . The para‑bromo isomer hydrolyzes 1.8× faster under acidic conditions (k = 0.27 h⁻¹) due to increased electron‑withdrawing resonance effects, and the ortho‑bromo isomer exhibits erratic kinetics due to neighboring‑group participation from the bromine atom [1]. The meta‑bromo ester's intermediate hydrolysis rate makes it suitable for pH‑sensitive prodrug strategies where controlled release is required, avoiding the premature cleavage observed with the para‑isomer and the unpredictable behavior of the ortho‑isomer.

Prodrug design Hydrolysis kinetics Stability

Ethyl 2-(3-bromophenyl)acetate: Recommended Application Scenarios Based on Quantified Differentiation


CNS‑Penetrant Enzyme Inhibitor Lead Optimization

Medicinal chemistry teams developing butyrylcholinesterase inhibitors for Alzheimer's disease or other CNS indications should prioritize ethyl 2-(3‑bromophenyl)acetate as a starting scaffold. Its 120 nM Ki against butyrylcholinesterase [1] and optimal LogP of 3.1 [2] provide a balanced profile of potency and brain penetration that is not replicated by ortho‑ or para‑bromo analogs. The 4‑fold potency advantage over the para‑isomer reduces the need for extensive SAR exploration and accelerates lead identification.

High‑Throughput PROTAC Synthesis and Linker Optimization

For laboratories engaged in targeted protein degradation, ethyl 2-(3‑bromophenyl)acetate is the preferred building block for constructing PROTAC linkers. The compound's dual reactivity—ester hydrolysis for E3 ligase conjugation and Suzuki coupling for target‑protein ligand attachment—enables efficient, high‑yielding synthesis. The 1.6‑fold overall yield advantage compared to the para‑bromo isomer [3] translates to significant cost savings in multi‑gram and kilogram‑scale campaigns, making it the economically rational choice for PROTAC libraries.

Biaryl Synthesis via Suzuki–Miyaura Cross‑Coupling at Scale

Process chemists executing Suzuki–Miyaura couplings on multi‑kilogram scale should select ethyl 2-(3‑bromophenyl)acetate over regioisomeric alternatives. The 85% yield and 6‑hour reaction time offer a 2‑fold yield improvement over the ortho‑isomer and a 50% time reduction versus the para‑isomer, directly reducing manufacturing costs and cycle times. This advantage is particularly pronounced when coupling with electron‑rich boronic acids, where the meta‑bromo substrate consistently outperforms other isomers.

pH‑Sensitive Prodrug Development

Formulation scientists designing ester‑based prodrugs requiring controlled, pH‑dependent release should utilize ethyl 2-(3‑bromophenyl)acetate as the pro‑moiety. Its acidic hydrolysis rate (k = 0.15 h⁻¹) is 1.8‑fold slower than that of the para‑bromo analog, providing a more predictable and extended release profile. This reduces the risk of burst release and dose dumping, improving the safety and efficacy of oral or parenteral prodrug formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-bromophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.